7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine
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Overview
Description
7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a methoxy group attached to a methylpyridine moiety. Compounds with this structure are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the construction of the piperazine ring through intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and methylpyridine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in treating infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of 7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to receptors involved in inflammatory and microbial processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds are known for their kinase inhibitory activities.
Uniqueness
7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
7-[(6-methylpyridin-2-yl)methoxy]-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-3-2-4-12(16-11)10-18-14-7-13-8-15-5-6-17(13)9-14/h2-4,13-15H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHPUDIVMQSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC2CC3CNCCN3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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